molecular formula C22H27ClO3 B1669671 Cyproterone CAS No. 2098-66-0

Cyproterone

Katalognummer: B1669671
CAS-Nummer: 2098-66-0
Molekulargewicht: 374.9 g/mol
InChI-Schlüssel: DUSHUSLJJMDGTE-ZJPMUUANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyproteron ist ein synthetisches, steroidales Antiandrogen und Gestagen. Es wird hauptsächlich zur Behandlung von androgenabhängigen Erkrankungen wie Akne, übermäßigem Körperhaarwuchs, vorzeitiger Pubertät und Prostatakrebs eingesetzt. Es wird auch als Bestandteil einer feminisierenden Hormontherapie für Transgender-Personen und in Antibabypillen verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Cyproteron wird in einem mehrstufigen Verfahren synthetisiert, das mehrere chemische Reaktionen beinhaltet. Die Synthese beginnt mit dem Steroidkern, der einer Chlorierung, Acetylierung und anderen Modifikationen unterzogen wird, um Cyproteronacetat zu erzeugen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Cyproteronacetat beinhaltet die Herstellung von Mikropulverpartikeln von Cyproteronacetat, die dann mit Füllstoffen, Desintegrationsmitteln, Gleitmitteln, Fließhilfsmitteln und Klebstoffen vermischt werden. Diese Mischung wird verarbeitet, um die Bioverfügbarkeit des Endprodukts zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyproterone is synthesized through a multi-step process involving several chemical reactions. The synthesis begins with the steroid nucleus, which undergoes chlorination, acetylation, and other modifications to produce this compound acetate . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: The industrial production of this compound acetate involves the preparation of micro powder particles of this compound acetate, which are then combined with fillers, disintegrating agents, lubricants, flow aids, and adhesives. This mixture is processed to enhance the bioavailability of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyproteron unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den chemischen Reaktionen von Cyproteron verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Halogenierungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, z. B. bei bestimmten Temperaturen und pH-Werten, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus den chemischen Reaktionen von Cyproteron gebildet werden, gehört sein Acetatester, Cyproteronacetat, das die in medizinischen Anwendungen verwendete aktive Form ist .

Wissenschaftliche Forschungsanwendungen

Hormonal Therapy

1. Treatment of Hirsutism
Cyproterone acetate is primarily utilized for managing severe hirsutism in women. A double-blind study demonstrated that a daily dose of 2 mg was as effective as higher doses in reducing hirsutism symptoms, indicating its efficacy at lower dosages . The compound works by inhibiting the effects of androgens, thus reducing hair growth.

2. Management of Endometriosis
this compound acetate is also employed in treating endometriosis. By acting on the hormonal pathways involved in the menstrual cycle, it helps alleviate symptoms associated with this condition. Its anti-androgenic properties can reduce the proliferation of endometrial tissue, providing symptomatic relief .

3. Hormone Replacement Therapy
In transgender women, this compound acetate is commonly included in hormone replacement therapy regimens to suppress testosterone levels and promote feminization. The drug effectively reduces male secondary sexual characteristics and supports the development of female traits .

Dermatological Applications

1. Acne Treatment
Recent studies have explored the use of this compound acetate in topical formulations for treating acne. Research indicates that incorporating this compound acetate into lipid nanoparticles significantly enhances skin penetration and absorption, making it a promising option for localized treatment . This method aims to minimize systemic side effects while effectively targeting acne lesions.

2. Management of Seborrheic Dermatitis
this compound acetate has shown potential in managing seborrheic dermatitis due to its ability to reduce sebum production and inflammation associated with the condition. Its anti-androgenic effects can help control the overactivity of sebaceous glands, which is a contributing factor to seborrheic dermatitis .

Psychological and Behavioral Applications

1. Treatment of Sexual Offenders
this compound acetate has been investigated for its role in reducing recidivism rates among sexual offenders. Studies suggest that it can diminish sexual drive by competitively inhibiting androgen receptors, thereby lowering testosterone levels and sexual urges . This application raises ethical considerations but highlights the compound's versatility.

Safety and Side Effects

While this compound acetate is effective in various applications, it is not without risks. Notably, high doses have been linked to an increased risk of intracranial meningiomas, particularly among women using the drug for prolonged periods . Monitoring and risk assessment are crucial when prescribing this medication.

Summary Table of Applications

Application Mechanism of Action Dosage Form Key Findings
HirsutismAnti-androgenic effectOralEffective at low doses (2 mg)
EndometriosisHormonal regulationOralReduces endometrial proliferation
Hormone Replacement TherapyTestosterone suppressionOralSupports feminization in transgender women
Acne TreatmentEnhanced skin penetrationTopical (lipid nanoparticles)Increased absorption; reduced systemic side effects
Sexual Offender ManagementCompetitive inhibition of androgen receptorsOralReduces sexual drive; ethical considerations

Case Studies

  • Case Study on Hirsutism Treatment
    A clinical trial involving 100 women with severe hirsutism showed that those treated with this compound acetate experienced a significant reduction in hair growth after six months compared to placebo controls.
  • Case Study on Acne Management
    In a study assessing topical formulations containing this compound acetate loaded into lipid nanoparticles, patients reported a marked improvement in acne severity after eight weeks, with minimal systemic absorption noted.

Biologische Aktivität

Cyproterone acetate (CPA) is a synthetic steroidal antiandrogen and progestin widely used in clinical settings, particularly for conditions related to androgen excess, such as hirsutism, acne, and prostate cancer. Its biological activity involves complex interactions with various hormonal pathways and cellular mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on gene expression, and associated clinical findings.

This compound acetate exerts its biological effects primarily through its action on androgen receptors (AR) and the aryl hydrocarbon receptor (AhR).

  • Androgen Receptor Antagonism : CPA competitively inhibits the binding of androgens to their receptors, thereby reducing the effects of testosterone and dihydrotestosterone (DHT) in target tissues. This is particularly beneficial in treating androgen-dependent conditions.
  • Aryl Hydrocarbon Receptor Modulation : Recent studies have shown that CPA can act as both an agonist and antagonist of AhR depending on the cell type. In mouse cells, CPA stimulates the transactivation activity of AhR, leading to increased expression of cytochrome P450 1A1 (CYP1A1), a marker for AhR activation. Conversely, in human cells, CPA acts as an antagonist, suppressing AhR-mediated gene expression .

Gene Expression Studies

Research has demonstrated that CPA influences the expression of various genes involved in metabolic processes:

  • CYP1A1 Expression : In mouse Hepa-1c1c7 cells, treatment with CPA resulted in a time- and dose-dependent increase in CYP1A1 mRNA and protein levels. Maximum induction was observed after 6 hours of treatment at concentrations around 60 μM .
  • Differential Effects in Human Cells : In human HepG2 and MCF7 cells, CPA decreased CYP1A1 mRNA expression when treated with other AhR ligands like ITE and β-NF. This indicates species-specific responses to CPA treatment that could have implications for its use in clinical settings .

Risk of Meningioma

Several epidemiological studies have highlighted a potential link between high doses of CPA and an increased risk of meningioma:

  • A cohort study reported that among users of high-dose CPA, the incidence rate of meningioma was significantly higher compared to non-users (60.0 vs. 6.6 per 100,000 person-years). The adjusted risk ratio indicated an 11.4-fold increase in risk for high-dose users .
  • The study also noted a dose-effect relationship; higher cumulative doses correlated with increased risk, particularly in women aged 7-70 years who had been on high doses for extended periods .

Use in Precocious Puberty

CPA is utilized in pediatric endocrinology to manage precocious puberty by blocking gonadal function:

  • A follow-up study involving 1840 children treated with CPA showed significant effectiveness in halting premature sexual development . However, long-term effects on growth and development require careful monitoring.

Summary of Findings

Biological Activity Findings
Androgen Receptor Antagonism Reduces testosterone/DHT effects; used for hirsutism/acne
AhR Modulation Agonist in mouse cells; antagonist in human cells
CYP1A1 Induction Significant increase in mouse cells; suppression observed in human cells
Meningioma Risk Increased incidence associated with high-dose use; dose-effect relationship
Precocious Puberty Treatment Effective in managing symptoms; requires monitoring for long-term effects

Eigenschaften

IUPAC Name

(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12-,13+,14-,15-,16-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSHUSLJJMDGTE-ZJPMUUANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022873
Record name Cyproterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyproterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.65e-03 g/L
Record name Cyproterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2098-66-0
Record name Cyproterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2098-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyproterone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002098660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyproterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1β,2β-dihydro-17α-hydroxy-3â??H-cyclopropa[1,2]-pregna-1,4,6-triene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYPROTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61Q31EK2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyproterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyproterone
Reactant of Route 2
Cyproterone
Reactant of Route 3
Cyproterone
Reactant of Route 4
Cyproterone
Reactant of Route 5
Cyproterone
Reactant of Route 6
Cyproterone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.